3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde
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Overview
Description
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is an organic compound with a complex structure that includes bromine atoms, a phenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method includes the use of 3,5-dibromobenzaldehyde as a starting material, which is then subjected to a series of reactions to introduce the phenyl and propenyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for high yield and purity, often requiring precise control of temperature, reaction time, and the use of protective atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group play crucial roles in its reactivity and biological activity. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: Shares the dibromo and aldehyde functionalities but lacks the phenyl and propenyl groups.
4-Bromobenzaldehyde: Contains a single bromine atom and an aldehyde group, making it less reactive compared to the dibromo derivative.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the phenyl and propenyl groups.
Uniqueness
3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde is unique due to its combination of bromine atoms, phenyl group, and propenyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12Br2O2 |
---|---|
Molecular Weight |
396.07 g/mol |
IUPAC Name |
3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
InChI |
InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+ |
InChI Key |
UBAKEOVYIATBTI-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
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